N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound characterized by multiple heterocyclic structures. It is primarily classified as an acetamide derivative, incorporating imidazole, phenyl, pyrrole, and tetrahydropyran moieties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The initial steps focus on preparing the imidazole and pyrrole intermediates, which are then coupled with the tetrahydropyran moiety. Common reagents used in these reactions include aldehydes and amines, often catalyzed to facilitate the formation of the desired bonds.
Industrial production methods may optimize these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are increasingly employed to improve efficiency and sustainability in the synthesis process.
The molecular formula for N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is , with a molecular weight of 378.5 g/mol. Its structural representation includes various functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[(1-methylimidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide |
| InChI Key | SELJDQFNIFKVPC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
The structure features a central acetamide group linked to an imidazole ring, a phenyl group, and a tetrahydropyran moiety substituted with a pyrrole ring.
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo several types of chemical reactions:
Oxidation: This reaction introduces oxygen-containing functional groups.
Reduction: This process removes oxygen-containing groups or adds hydrogen atoms.
Substitution: In this reaction, one functional group is replaced by another.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction could lead to alcohols or amines.
The mechanism of action for N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially inhibiting enzymes involved in inflammation or cancer progression. The compound's structural features allow it to effectively bind to these targets, leading to its observed biological effects.
The physical properties of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-y]acetamide include:
Solubility: The compound's solubility can vary depending on the solvent used but typically exhibits moderate solubility in organic solvents.
Stability: It is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data for this compound may vary based on purity but should be determined experimentally for precise applications.
Chemical properties include reactivity towards various functional groups, making it a versatile building block in organic synthesis.
N-[(1-methyl-1H-imidazol-2-y)(phenyl)methyl]-2-[4-(1H-pyrrol-1-y)tetrahydro-2H-pyran -4-y]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: The compound is under investigation for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in developing new materials with specific properties such as conductivity or fluorescence.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2